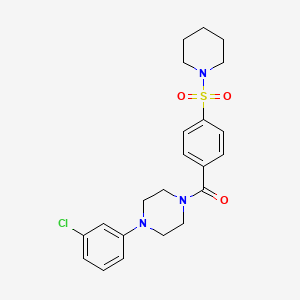

4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone

Description

4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a ketone-linked phenyl ring bearing a piperidylsulfonyl moiety. The sulfonyl group may enhance metabolic stability or modulate solubility compared to non-sulfonylated analogues .

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O3S/c23-19-5-4-6-20(17-19)24-13-15-25(16-14-24)22(27)18-7-9-21(10-8-18)30(28,29)26-11-2-1-3-12-26/h4-10,17H,1-3,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYWTATZHRHYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone typically involves the following steps:

Formation of Piperazine Derivative: The initial step involves the formation of a piperazine derivative through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Substitution Reaction: The piperazine derivative is then subjected to a substitution reaction with 3-chlorophenyl groups under basic conditions.

Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone involves its interaction with specific molecular targets such as receptors and enzymes. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The sulfonylphenyl ketone moiety contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The compound’s closest analogues differ in substituents on the piperazine ring, ketone-linked aromatic groups, or sulfonyl modifications. Key examples include:

Table 1: Molecular Properties of Selected Piperazinyl Ketones

Key Observations :

Pharmacological and Binding Data

Limited activity data is available for these compounds, but structural insights suggest trends:

- Chlorophenyl vs.

- Piperazinyl Cyclopentyl Ketones : Compounds like and exhibit moderate molecular weights (~350–370 g/mol), aligning with Lipinski’s rule parameters for drug-likeness.

- IC50 Values : A tert-butyl-substituted analogue (IC₅₀ ~75,000 nM in ) shows weak activity, highlighting the importance of substituent optimization.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chlorine or fluorine on the piperazine ring (e.g., ) may enhance receptor affinity through electron-withdrawing effects.

Sulfonyl vs. Carbonyl Linkers : The sulfonyl group in the target compound could improve stability over hydrolytically labile carbonyl analogues .

Biological Activity

The compound 4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H24ClN3O2S

- IUPAC Name : 4-(3-chlorophenyl)-1-piperazinyl-4-(piperidinesulfonyl)phenyl ketone

Structural Features

- Chlorophenyl Group : The presence of a chlorine atom in the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.

- Piperazine and Piperidine Moieties : These cyclic structures are known for their roles in modulating neurotransmitter systems, particularly in central nervous system (CNS) activity.

Antitumor Activity

Recent studies have indicated that compounds containing piperazine and piperidine derivatives exhibit significant antitumor properties. For instance, a study synthesized various piperazine derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of related piperazine derivatives have been extensively studied. One study highlighted the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which demonstrated notable antimicrobial efficacy against several bacterial strains and fungi . This suggests that this compound may possess similar properties, warranting further investigation.

Neuropharmacological Effects

Given the structural similarities to known CNS-active compounds, it is hypothesized that this compound may influence neurotransmitter systems. Research into piperazine derivatives has shown potential in treating anxiety and depression by modulating serotonin receptors. The specific impact of this compound on these pathways remains to be elucidated but is an area of promising exploration.

Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of piperazine derivatives, including variations of the target compound. The evaluation included assessing their cytotoxicity against various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective concentrations comparable to standard antibiotics .

Table 1: Biological Activity Summary

| Activity Type | Assessed Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | Piperazine Derivative A | 15 | |

| Antibacterial | Piperazine Derivative B | 8 | |

| Antifungal | Piperazine Derivative C | 12 |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-(3-Chlorophenyl)piperazinyl ketone | Chlorophenyl group | Potential antitumor activity |

| 5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonamide | Sulfonamide linkage | Antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.